4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate
Overview
Description
4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a dioxo-azatricyclo decyl group, and a furoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of dioxo-azatricyclo decyl groups and chlorobenzoyl groups, such as:
- 4-[(1R,2R,6S,7R)-2-Methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate .
- 4-Chloro-N-(4-chlorobenzyl)-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzamide .
Uniqueness
The uniqueness of 4-{N-[(2-chlorophenyl)carbonyl]-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)glycyl}phenyl furan-2-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[4-[2-[(2-chlorobenzoyl)-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)amino]acetyl]phenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN2O7/c30-21-5-2-1-4-20(21)26(34)31(32-27(35)24-17-7-8-18(14-17)25(24)28(32)36)15-22(33)16-9-11-19(12-10-16)39-29(37)23-6-3-13-38-23/h1-6,9-13,17-18,24-25H,7-8,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEFRJCHSFXAEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)N(CC(=O)C4=CC=C(C=C4)OC(=O)C5=CC=CO5)C(=O)C6=CC=CC=C6Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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